3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
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Overview
Description
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a tetrahydroindole core with a methyl group at the 3-position and an aldehyde group at the 2-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the corresponding tricyclic indole, which can be further modified to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by selective functionalization to introduce the aldehyde group. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.
Reduction: 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde: Lacks the methyl group at the 3-position.
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-methanol: Contains an alcohol group instead of an aldehyde.
Uniqueness
The presence of both the methyl group at the 3-position and the aldehyde group at the 2-position makes 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
151051-64-8 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h6,11H,2-5H2,1H3 |
InChI Key |
JIWSGNLPBWYNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1CCCC2)C=O |
Purity |
95 |
Origin of Product |
United States |
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